molecular formula C18H30O3 B3044256 (Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid CAS No. 100019-37-2

(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid

Cat. No.: B3044256
CAS No.: 100019-37-2
M. Wt: 294.4 g/mol
InChI Key: SFGNJNQZEUHREK-WSHDIKCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid is an organic compound that features a complex structure with multiple functional groups, including an epoxide ring and a long aliphatic chain with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid typically involves multiple steps:

    Formation of the Epoxide Ring: This can be achieved through the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions.

    Introduction of the Aliphatic Chain: The aliphatic chain can be introduced through a series of coupling reactions, such as the Wittig reaction or olefin metathesis.

    Final Assembly: The final compound is assembled through a series of condensation and reduction reactions, ensuring the correct stereochemistry is maintained throughout the process.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the less hindered carbon atom.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)

    Reduction: Pd/C, hydrogen gas (H₂)

    Substitution: Ammonia (NH₃), thiols (R-SH)

Major Products

    Diols: From epoxide ring opening

    Alkanes: From reduction of double bonds

    Substituted Epoxides: From nucleophilic substitution

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Studied for their potential as catalysts in organic reactions.

Biology

    Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with unique properties, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of (Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. In chemical reactions, it may act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Epoxides: Compounds with similar epoxide rings, such as ethylene oxide.

    Unsaturated Fatty Acids: Compounds with similar aliphatic chains and double bonds, such as oleic acid.

Uniqueness

    Complex Structure: The combination of an epoxide ring and a long aliphatic chain with a double bond makes it unique.

    Versatility: Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-18(16-21-18)15-12-9-7-5-4-6-8-10-13-17(19)20/h2-3,9,12H,4-8,10-11,13-16H2,1H3,(H,19,20)/b3-2+,12-9-/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGNJNQZEUHREK-WSHDIKCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC1(CO1)CC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC[C@]1(CO1)C/C=C\CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100019-37-2
Record name 9-Undecenoic acid, 11-(3-(2-pentenyl)oxiranyl)-, (2alpha(Z),3alpha(Z))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100019372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid
Reactant of Route 2
(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid
Reactant of Route 3
(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid
Reactant of Route 4
(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid
Reactant of Route 5
(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid
Reactant of Route 6
(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid

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